2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Acylation: The final step involves the acylation of the tricyclic core with N-(3-methylphenyl)acetamide, typically using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol derivatives
Substitution: Compounds with substituted functional groups in place of bromine
Scientific Research Applications
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 8,9-dibromo-4-(2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
- Ethyl 4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)benzoate
Uniqueness
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18Br2N2O3 |
---|---|
Molecular Weight |
470.2 g/mol |
IUPAC Name |
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18Br2N2O3/c1-8-3-2-4-9(5-8)21-12(23)7-22-17(24)13-10-6-11(14(13)18(22)25)16(20)15(10)19/h2-5,10-11,13-16H,6-7H2,1H3,(H,21,23) |
InChI Key |
JFYMANOWUKMNNF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Origin of Product |
United States |
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